Acorus gramineus, ext.

Description

Historical Utilization in Traditional Chinese Medicine Systems

The Shen Nong Ben Cao Jing (circa 200–250 CE) enshrined Acorus gramineus (Shichangpu) as a top-grade medicinal herb, a classification reserved for substances believed to harmonize body systems without toxicity. Classical scholars attributed its efficacy to its capacity to “open the sensory orifices” (kai qiao), a concept describing its role in enhancing cognitive clarity and resolving phlegm-induced mental fog. The herb’s association with the Heart organ system emerged from cosmological observations: its leaves were traditionally harvested on the fifth day of the fifth lunar month, a date corresponding to the Heart’s zenith in Chinese organ-clock theory.

Eighteenth-century physician Chen Shiduo pioneered protocols using Acorus gramineus to treat dementia, leveraging its purported ability to purge “phlegm misting the heart orifice”. This approach aligned with the herb’s documented effects on neurological pathways, later validated by modern studies showing neuroprotective benefits in post-stroke aphasia and epilepsy. The Ben Cao Gang Mu (1596 CE) further codified its applications, noting its entry into five organ networks:

- Heart : Stabilizing shen (spirit), improving recall, and mitigating tinnitus

- Liver : Dispelling wind pathogens implicated in seizures

- Spleen/Stomach : Resolving dampness-induced digestive stagnation

- Lung : Transforming viscous phlegm obstructing respiration

- Bladder : Regulating urinary function and “Kundalini energy” disturbances

A comparative analysis of Acorus species in Chinese materia medica reveals strict differentiation between therapeutic varieties. While Acorus calamus (Shuichangpu) faced exclusion due to toxicity concerns, A. gramineus and A. tatarinowii became the sanctioned zhengpin (authentic variants), with gas chromatography confirming their distinct β-asarone and estragole profiles.

Table 1: Key Chemical Constituents of Acorus gramineus Rhizome

| Compound Class | Specific Constituents | Traditional Indications |

|---|---|---|

| Phenylpropanoids | α-asarone, β-asarone | Neurological modulation, antiviral |

| Phenolic derivatives | Acoraminol A, Acoraminol B | Antioxidant, anti-inflammatory |

| Lignans | Dihydrodehydrodiconiferyl alcohol | Vasorelaxation, circulatory support |

| Flavonoids | Kaempferol 3-methyl ether | Cognitive enhancement |

Properties

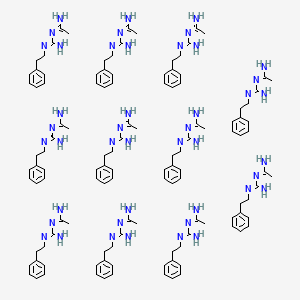

CAS No. |

91745-11-8 |

|---|---|

Molecular Formula |

C121H176N44 |

Molecular Weight |

2247.0 g/mol |

IUPAC Name |

N'-[N'-(2-phenylethyl)carbamimidoyl]ethanimidamide |

InChI |

InChI=1S/11C11H16N4/c11*1-9(12)15-11(13)14-8-7-10-5-3-2-4-6-10/h11*2-6H,7-8H2,1H3,(H4,12,13,14,15) |

InChI Key |

RYSNEROLVQAFKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N.CC(=NC(=NCCC1=CC=CC=C1)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The extraction of active components from Acorus gramineus involves several methods. One common method is solid-phase microextraction combined with gas chromatography-mass spectrometry (GC/MS). This method is effective in terms of extraction yield, sample workup time, and profiling analysis .

Industrial Production Methods: : Industrially, the preparation of Acorus gramineus extract involves the supernatant of the medicinal material. The process includes drying the plant material, followed by extraction using solvents like ethanol or water under controlled conditions .

Chemical Reactions Analysis

Extraction and Isolation Methods

The extraction of bioactive compounds from Acorus gramineus rhizomes involves multiple solvent systems and chromatographic techniques. Key steps include:

-

Methanol extraction : The rhizomes are extracted with 80% aqueous methanol (MeOH) at room temperature, yielding a crude extract (825 g from 15 kg of raw material) .

-

Solvent partitioning : The MeOH extract is suspended in water and partitioned with n-hexane, CHCl₃, EtOAc, and n-BuOH. The n-hexane and EtOAc fractions show significant cytotoxic and anti-neuroinflammatory activity .

-

Column chromatography : Active fractions are further purified using silica gel (e.g., n-hexane-EtOAc, 11:1) and RP-C18 columns, followed by Sephadex LH-20 and semi-preparative HPLC .

Table 1: Solvent Partitioning Yields

| Solvent | Residue Weight (g) | Activity Highlighted |

|---|---|---|

| n-hexane | 166 | Cytotoxicity, NO inhibition |

| CHCl₃ | 14 | Not reported |

| EtOAc | 5 | Cytotoxicity, NO inhibition |

| n-BuOH | 47 | Not reported |

Key Compounds and Their Chemical Characterization

Bioassay-guided fractionation has isolated several bioactive compounds, including:

2.1. Alkaloids

-

Gramichunosin : A new aporphine-type alkaloid (C₁₈H₁₅NO₃) identified via HR-ESIMS ([M + Na]⁺ at m/z 316.0951) and NMR. It exhibits antiproliferative activity (EC₅₀: 7.46–45.23 μM) and inhibits NO production (IC₅₀: 7.83 μM) .

-

Pyrrole alkaloid : A known compound co-isolated with gramichunosin .

2.2. Phenolic Compounds

-

Acoraminol A/B : New stereoisomers of phenylpropanoids identified via NMR and Mosher ester analysis .

-

Asarone : A major phenolic compound detected via HPLC and LC-MS/MS .

Table 2: Major Compounds in A. gramineus

Analytical Techniques for Structural Elucidation

The identification of compounds relies on advanced spectroscopic and chromatographic methods:

-

HR-ESIMS : Used to determine molecular formulas (e.g., gramichunosin: C₁₈H₁₅NO₃) .

-

NMR : 1D and 2D NMR data confirm structural features (e.g., hydroxyl and aromatic groups in gramichunosin) .

-

HPLC/LC-MS : Identifies asarone and other phenolic compounds in extracts .

Table 3: Analytical Methods for Compound Identification

| Method | Application |

|---|---|

| HR-ESIMS | Molecular formula determination |

| NMR | Structural elucidation |

| HPLC/LC-MS | Detection of phenolic compounds |

Pharmacological Mechanisms Involving Chemical Components

While not direct chemical reactions, the bioactive compounds interact with cellular pathways:

Scientific Research Applications

Biology: : The extract has been studied for its neuroprotective effects, particularly in the treatment of cognitive impairments and neurodegenerative diseases like Alzheimer’s .

Medicine: : Acorus gramineus extract is used in traditional medicine for its anti-inflammatory, antioxidant, and anti-apoptotic properties. It is also being researched for its potential in treating conditions like epilepsy, depression, and cardiovascular diseases .

Industry: : The extract is used in the cosmetic industry for its aromatic properties and in the food industry as a natural flavoring agent .

Mechanism of Action

The mechanism by which Acorus gramineus extract exerts its effects involves multiple pathways. It has anti-inflammatory, antioxidant, and anti-apoptotic activities. The extract inhibits neurotoxicity, regulates synaptic plasticity, protects cerebrovascular structures, stimulates the cholinergic system, and suppresses astrocyte activation .

Comparison with Similar Compounds

Key Chemical Constituents

The plant is rich in bioactive compounds, including:

- β-asarone (40.3%) and α-asarone (12.3%): Phenylpropanoids with neuroprotective, anticonvulsant, and anti-inflammatory properties .

- Essential oils: Comprising eugenol, caryophyllene, and trimethoxybenzaldehyde derivatives .

- GABA and phenolic compounds: Contributing to sedative and antioxidant effects .

Modern research highlights its efficacy in treating dementia, benign prostatic hyperplasia (BPH), obesity, and fungal infections . However, β-asarone is associated with mutagenic and carcinogenic risks, necessitating extraction methods like hot-water processing to reduce toxicity .

Comparative Analysis with Similar Compounds

Comparison with Acorus calamus and Acorus tatarinowii

Table 1: Key Differences Among Acorus Species

Pharmacological Contrasts :

- Neuroprotection: A. calamus or A. tatarinowii .

- Anti-Candida Activity : A. gramineus’s asaronaldehyde (2,4,5-trimethoxybenzaldehyde) showed superior antifungal efficacy compared to structural isomers, a property less emphasized in other Acorus species .

- BPH Treatment : A. gramineus hot-water extract reduced prostate weight by 24% in vivo, comparable to finasteride, whereas A. calamus is primarily used for urinary tract inflammation .

Comparison with Non-Acorus Compounds

Table 2: Cross-Genus Comparative Efficacy

Research Findings :

Biological Activity

Acorus gramineus, commonly known as sweet flag, is a perennial aquatic plant belonging to the family Araceae. Traditionally used in various medicinal applications, its extracts have gained attention for their diverse biological activities. This article explores the biological activity of Acorus gramineus extract (AGR), particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Phytochemical Composition

Acorus gramineus is rich in bioactive compounds, primarily asarones (α-asarone and β-asarone), alkaloids, and flavonoids. These constituents are believed to contribute significantly to its medicinal properties.

| Component | Type | Activity |

|---|---|---|

| α-Asarone | Phenylpropanoid | Neuroprotective, antiviral |

| β-Asarone | Phenylpropanoid | Antifungal, anti-allergic |

| Alkaloids | Nitrogenous base | Antineoplastic, antimicrobial |

1. Antiviral Activity

Recent studies have demonstrated that AGR exhibits significant antiviral properties. Specifically, α-asarone and β-asarone have shown potent inhibitory effects against murine norovirus (MNV) and human norovirus (HuNV) by disrupting viral binding to host receptors. In vitro experiments revealed a reduction of viral plaques by 1.5 to 2.8 logs under simulated digestive conditions, indicating potential for developing AGR as an antiviral agent .

2. Neuroprotective Properties

The neuroprotective effects of Acorus gramineus have been extensively studied. Asarones isolated from the plant have been found to inhibit neurotoxicity induced by glutamate and other neurotoxic agents in rat models. These compounds help mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .

3. Anti-inflammatory Effects

AGR has demonstrated significant anti-inflammatory activity. Studies indicate that extracts can inhibit the production of pro-inflammatory cytokines and modulate immune responses in human peripheral blood mononuclear cells (PBMCs). This property positions AGR as a potential therapeutic option for inflammatory conditions .

4. Antimicrobial Activity

Acorus gramineus exhibits antimicrobial properties against various pathogens. The extracts have shown effectiveness against fungi such as Alternaria spp., Fusarium spp., and Botrytis spp., with complete inhibition observed at certain concentrations . Additionally, recent research highlighted its acaricidal activity against Dermatophagoides farinae mites, achieving a high fatality rate within 24 hours .

5. Antioxidant Activity

The antioxidant capacity of AGR is attributed to its ability to scavenge free radicals and protect cellular components from oxidative damage. This activity is crucial for preventing DNA damage and lipid peroxidation, which are associated with various chronic diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of Acorus gramineus extracts:

- Study on Neuroprotection : In a rodent model of neurotoxicity induced by acrylamide, treatment with AGR extract improved behavioral parameters and increased antioxidant enzyme activities compared to control groups .

- Anti-inflammatory Study : A study using human keratinocyte cells demonstrated that AGR extract inhibited the expression of inflammatory markers through multiple signaling pathways, suggesting its utility in skin-related inflammatory diseases .

Q & A

Q. What strategies mitigate variability in chemical composition due to geographic origin in Acorus gramineus research?

- Methodological Answer : Chemometric tools (PCA, HCA) classify samples by origin. Cultivation under controlled environments (e.g., standardized soil pH, light cycles) and metabolomic batch correction algorithms minimize geographic bias in phytochemical data .

Tables for Key Findings

| Parameter | A. gramineus (East Asia) | A. tatarinowii (China) | A. calamus (Europe) |

|---|---|---|---|

| Asarone Content | 86.42% | 40.08% | 7.05% |

| Sesquiterpenes | 12.34% | 15.98% | 58.91% |

| Major Bioactivity | Neuroprotective | Anthelmintic | Insecticidal |

| Genetic Diversity (AMOVA) | 46.84% among rivers | N/A | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.